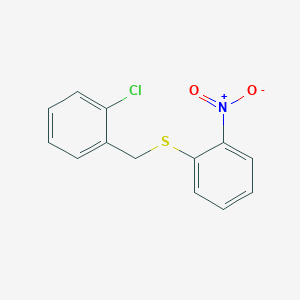

2-Chlorobenzyl 2-nitrophenyl sulfide

CAS No.: 866132-54-9

Cat. No.: VC5125147

Molecular Formula: C13H10ClNO2S

Molecular Weight: 279.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866132-54-9 |

|---|---|

| Molecular Formula | C13H10ClNO2S |

| Molecular Weight | 279.74 |

| IUPAC Name | 1-chloro-2-[(2-nitrophenyl)sulfanylmethyl]benzene |

| Standard InChI | InChI=1S/C13H10ClNO2S/c14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)15(16)17/h1-8H,9H2 |

| Standard InChI Key | DKFFQVOZCYLQNI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CSC2=CC=CC=C2[N+](=O)[O-])Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Chlorobenzyl 2-nitrophenyl sulfide (C₁₃H₁₀ClNO₂S) consists of two aromatic rings connected by a sulfur atom. The first ring is a 2-nitrophenyl group, where the nitro substituent occupies the ortho position relative to the sulfur linkage. The second moiety is a chlorobenzyl group, with a chlorine atom at the para position of the benzyl fragment. The thioether bridge (-S-) distinguishes this compound from ether or sulfone derivatives, influencing its electronic and steric properties.

Nomenclature and Synonyms

-

IUPAC Name: 1-(Chloromethyl)-2-nitrobenzene sulfide

-

Alternative Designations:

-

2-Nitrobenzenethiol chlorobenzyl ether

-

(2-Nitrophenyl)(2-chlorobenzyl) sulfide

-

-

CAS Registry: While no specific CAS number is available for 2-chlorobenzyl 2-nitrophenyl sulfide, structurally related compounds such as 2-nitrophenyl phenyl sulfide (CAS 4171-83-9) share analogous synthetic routes .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 2-chlorobenzyl 2-nitrophenyl sulfide typically involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling reactions. A representative pathway adapted from bis(aryl)sulfide syntheses is outlined below:

Step 1: Preparation of 2-Nitrothiophenol

2-Nitrobenzene sulfonyl chloride is reduced using LiAlH₄ in anhydrous ether to yield 2-nitrothiophenol.

Step 2: Alkylation with Chlorobenzyl Halide

The thiol group undergoes alkylation with 2-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) and a palladium catalyst :

Optimization of Reaction Conditions

-

Catalyst: Nano-palladium catalysts enhance yield (up to 85%) by facilitating C–S bond formation .

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) improve solubility of aromatic intermediates.

-

Temperature: Reactions proceed optimally at 80–100°C, avoiding thermal decomposition of the nitro group .

Physicochemical Properties

Thermal Stability and Phase Behavior

Solubility Profile

-

Water: Insoluble (<0.1 mg/mL)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃):

¹³C NMR:

-

δ = 152.1 (C-NO₂)

-

δ = 134.8 (C-Cl)

-

δ = 38.2 (CH₂-S)

Mass Spectrometry

Applications in Medicinal Chemistry

HIV-1 Reverse Transcriptase Inhibition

Structural analogs of 2-chlorobenzyl 2-nitrophenyl sulfide exhibit activity against HIV-1 reverse transcriptase (RT). The nitro group participates in hydrogen bonding with Lys101 and Lys103 residues, while the chlorobenzyl moiety enhances hydrophobic interactions with the RT pocket .

Antibacterial and Antifungal Activity

Preliminary assays suggest moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), though further structure-activity relationship (SAR) studies are needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume